molecular formula C9H20INO2 B131437 (+)-Muscarine Iodide CAS No. 24570-49-8

(+)-Muscarine Iodide

Cat. No. B131437
CAS RN: 24570-49-8
M. Wt: 301.17 g/mol
InChI Key: PMFYONXEPDMBPE-CTERPIQNSA-M
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Description

(+)-Muscarine iodide is a well-known muscarinic receptor agonist, which has been the subject of various synthetic strategies due to its complex molecular structure and significant biological activity. The compound is a derivative of the naturally occurring alkaloid muscarine, which is found in certain mushrooms and has a potent effect on the parasympathetic nervous system .

Synthesis Analysis

Several approaches have been developed for the synthesis of muscarine and its analogs. One method involves the stereoselective synthesis of tetrahydrofurans via a formal [3+2]-cycloaddition of aldehydes and allylsilanes, which was successfully applied to the formal total synthesis of muscarine alkaloids such as (-)-allomuscarine and (+)-epimuscarine . Another approach utilized a stereospecific synthesis starting from D-glucose, which involved key steps like stereospecific cyclization and catalytic hydrogenation to produce (+)-muscarine iodide . Additionally, a convenient synthesis of L(+)-muscarine was described, which involved performic acid oxidation and stereospecific hydrolysis, followed by deamination and quaternization to afford the target compound .

Molecular Structure Analysis

The molecular structure of (+)-muscarine has been characterized by various spectroscopic techniques. For instance, the conformation of (+)-muscarine in solution was studied using 1H NMR, revealing that the exocyclic C(5)-C(6) bond highly favors the t conformation, with ring proton coupling constants suggesting rapidly interconverting puckered forms . The crystal structure of a related compound, muscarone iodide, showed a distorted twist conformation with the quaternary ammonium group adopting an anti orientation, providing insights into the stereochemistry of muscarine derivatives .

Chemical Reactions Analysis

The chemical reactivity of muscarine and its analogs has been explored through various reactions. For example, the synthesis of oxadiazoline iodides, which might act as muscarinic receptor agonists, was achieved from nicotinaldehyde and nicotinhydrazine, indicating the potential for creating diverse muscarinic ligands . Additionally, contrasting asymmetric approaches to muscarine have been reported, including 5-endo-trig cyclisations and iodocyclisations, which demonstrate the versatility of synthetic methods available for constructing the muscarine framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of muscarine and its iodide salts are closely related to their biological activity. The synthesis of muscarine typically results in the formation of salts such as iodides, chlorides, or bromides, which are crucial for the interaction with muscarinic receptors. The stereochemistry of muscarine is also a key factor, as the biological activity can be significantly influenced by the configuration of its stereocenters .

Scientific Research Applications

Analysis in Complex Matrices

Iodine, including forms like (+)-muscarine iodide, plays a crucial role in human nutrition, and its analysis is vital in epidemiological studies. Analytical methods for quantifying iodine in various matrices have evolved, with techniques like the Sandell-Kolthoff method remaining relevant. Advanced methods like inductively coupled plasma-mass spectrometry offer more precision but require significant resources, highlighting a need for more accessible techniques (Shelor & Dasgupta, 2011).

Environmental Protection and Human Health

Understanding iodine's biogeochemical cycling, including species like (+)-muscarine iodide, is crucial in studies of environmental protection and human health. Iodine's complex behavior in the environment, such as different oxidation states and organic/inorganic forms, affects its transport and sorption in sediments. This understanding is key for assessing environmental risks, especially in areas with historical nuclear activities (Hu, Zhao, Moran, & Seaman, 2005).

Medical Research and Nuclear Safety

Radioactive iodine isotopes, similar in function to (+)-muscarine iodide, are used in medical research and can pose health risks if released into the environment. Studies on adsorbents like microrosette-like δ-Bi2O3 for iodide anions highlight the importance of managing iodine safely in both medical and nuclear contexts (Liu et al., 2014).

Nuclear Medicine

The role of iodide, including forms like (+)-muscarine iodide, in nuclear medicine is significant. Its use in thyroid function tests and thyroid cancer treatment has been pivotal since the early 20th century. The sodium/iodide symporter's discovery has expanded the applications of iodide in diagnosing and treating cancers beyond the thyroid (Youn, Jeong, & Chung, 2010).

Cancer Research

Advancements in cancer research have explored the use of the sodium iodide symporter (NIS) for imaging and treating non-thyroid cancers, such as breast cancer. This involves transferring NIS to cancer cells, enabling them to concentrate iodide for imaging and treatment. Such approaches show promise in expanding the therapeutic applications of iodide-based compounds (Dwyer et al., 2005).

Safety And Hazards

Both iodides and muscarine can be hazardous in large amounts. Iodides can cause thyroid problems if consumed in excess, while muscarine can cause a variety of symptoms including salivation, lacrimation, and gastrointestinal upset .

Future Directions

Research into iodides is ongoing, with potential applications in medicine and industry. Muscarine, due to its effect on acetylcholine receptors, is being studied for potential use in the treatment of certain neurological disorders .

properties

IUPAC Name

[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2.HI/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFYONXEPDMBPE-CTERPIQNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(O1)C[N+](C)(C)C)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944722
Record name 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Muscarine Iodide

CAS RN

2209-02-1, 24570-49-8
Record name (+-)-Muscarine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002209021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Muscarine iodide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylammonio)-D-ribo-hexitol iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
F Jellinek - Acta Crystallographica, 1957 - scripts.iucr.org
… of muscarine iodide, however, was successful. It was found that muscarine iodide is the quarternary tri- methyl-ammonium salt of 2-methyl-3-hydroxy-5- (amino-methyl)-tetrahydrofuran; …
Number of citations: 117 scripts.iucr.org
S Wilkinson - Quarterly Reviews, Chemical Society, 1961 - pubs.rsc.org
… In the infrared spectrum of muscarine iodide the characteristic bands of OH (3300 and 1380 cm.-l), quaternary ammonium (1495 cm.-l), and tetrahydrofuran (1079 cm.-l) were located …
Number of citations: 65 pubs.rsc.org
PC Wang, MM Joullié - The Alkaloids: Chemistry and Pharmacology, 1984 - Elsevier
… Muscarine iodide is much less hygroscopic than muscarine chloride and both salts are soluble in water. Muscarine is soluble in alcohol, insoluble in ether and is stable in aqueous …
Number of citations: 24 www.sciencedirect.com
S Pochet, HD Tam - The Journal of Organic Chemistry, 1982 - ACS Publications
… For L(+)-muscarine iodide (ß configuration) we observed the predominance of the S … These conformations were confirmed in the other enantiomeric pairs: D(-)-muscarine iodide (4) and …
Number of citations: 43 pubs.acs.org
K Frydenvang, B Jensen - Acta Crystallographica Section C: Crystal …, 1990 - scripts.iucr.org
… crystal structure of muscarine iodide. For muscarine chloride ~-(C--O----C---C) is 112.9(1) and ~-(O-- … The crystal structure of (+)-muscarine iodide (MUSCAI) has been known since 1957 …
Number of citations: 5 scripts.iucr.org
DJH Mallard, DP Vaughan, TA Hamor - … Crystallographica Section B …, 1974 - scripts.iucr.org
(IUCr) The structures of the 3-chloro and 3-iodopropyltrimethylammonium cations in the form of a mixed crystal of the iodide salt Acta Crystallographica Section B Structural …
Number of citations: 1 scripts.iucr.org
JR Lewis - Natural product reports, 1998 - pubs.rsc.org
… An asymmetric synthesis of (+)-muscarine iodide 7 which is also suitable for producing 5-… (+)-muscarine iodide 7; identical (except for rotation) with naturally occurring muscarine iodide. …
Number of citations: 16 pubs.rsc.org
DW Knight, DE Shaw, ER Staples - European Journal of …, 2004 - Wiley Online Library
… Finally, exposure to trimethylamine in ethanol at 70 C delivered, as expected,16 a sample of D-(−)-muscarine iodide (25d), which was also identical to the material prepared previously, …
M De Amici, C De Micheli, G Molteni… - The Journal of …, 1991 - ACS Publications
Efficient syntheses of the eight stereoisomers of muscarine have been accomplished by dehydrogenase-catalyzed reduction of iodo ketones (±)-3a and (±)-3b. 3a, 20/?-Hydroxysteroid …
Number of citations: 65 pubs.acs.org
JR Lewis - Natural product reports, 1995 - pubs.rsc.org
… The anti isomer on reaction with iodine cyclized to (4), which upon treatment with trimethylamine gave ( + )-muscarine iodide (5) (Scheme 1). As reported in last year's review,, …
Number of citations: 78 pubs.rsc.org

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